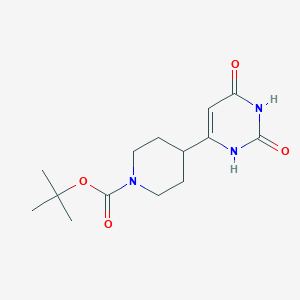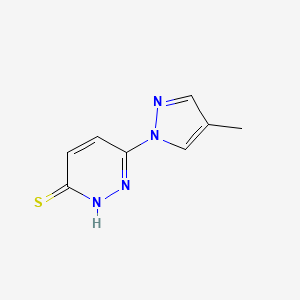
4-Chloro-6-(3-methylbenzyl)pyrimidine
Overview
Description
4-Chloro-6-(3-methylbenzyl)pyrimidine is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the use of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(3-methylbenzyl)pyrimidine was confirmed by a single X-Ray diffraction analysis . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties .Scientific Research Applications
Anticancer Research
Pyrimidine derivatives are extensively studied for their anticancer properties. 4-Chloro-6-(3-methylbenzyl)pyrimidine can serve as a precursor or an intermediate in the synthesis of molecules with potential anticancer activities. These compounds can inhibit various pathways involved in cancer cell proliferation and survival .
Antimicrobial and Antifungal Applications
The structural framework of pyrimidine allows for the development of compounds with antimicrobial and antifungal efficacy4-Chloro-6-(3-methylbenzyl)pyrimidine could be utilized in the synthesis of new drugs that target resistant strains of bacteria and fungi, addressing a significant challenge in current medical treatments .
Neuroprotective Agents
Research has indicated that pyrimidine derivatives can act as neuroprotective agents. This is particularly relevant in the treatment of neurodegenerative diseases and brain injuries4-Chloro-6-(3-methylbenzyl)pyrimidine may be involved in the creation of compounds that protect neuronal cells from damage or degeneration .
Anti-inflammatory and Analgesic Activities
The compound’s potential to modulate inflammatory pathways makes it a candidate for the development of anti-inflammatory and analgesic drugs. This application is crucial in managing chronic pain and inflammatory diseases .
Cardiovascular Research
Pyrimidine derivatives can have significant effects on the cardiovascular system4-Chloro-6-(3-methylbenzyl)pyrimidine might be used in the development of new therapeutic agents that manage blood pressure and treat various heart conditions .
Antidiabetic Research
The ability of pyrimidine derivatives to act as DPP-IV inhibitors makes them valuable in antidiabetic drug research4-Chloro-6-(3-methylbenzyl)pyrimidine could contribute to the synthesis of compounds that help regulate blood sugar levels in diabetic patients .
Antiviral and Anti-HIV Applications
Given the ongoing need for effective antiviral agents, especially in the wake of global pandemics, 4-Chloro-6-(3-methylbenzyl)pyrimidine can be pivotal in the design and synthesis of drugs with antiviral and anti-HIV activities .
Flavor and Fragrance Industry
While not directly related to pharmacological applications, pyrimidine derivatives are also known for their use in the flavor and fragrance industry4-Chloro-6-(3-methylbenzyl)pyrimidine could potentially be used to synthesize compounds that contribute to the aroma and taste of various products .
Future Directions
properties
IUPAC Name |
4-chloro-6-[(3-methylphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-3-2-4-10(5-9)6-11-7-12(13)15-8-14-11/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZNHFAXJRKNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-methylbenzyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



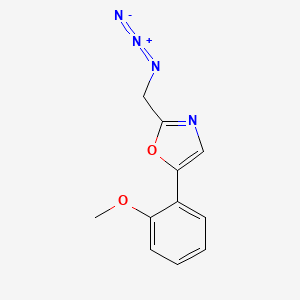


![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)
![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)
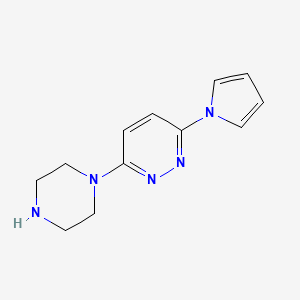

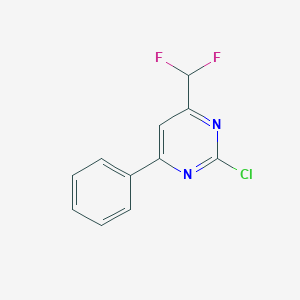
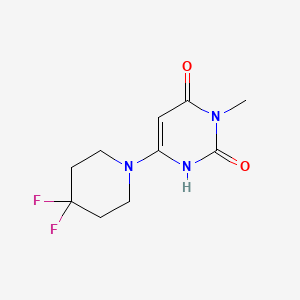
![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)

